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Compound of Interest

Compound Name:
2-Methyl-2H-1,3-benzoxazin-

4(3H)-one

CAS No.: 20602-57-7

Cat. No.: B8703338

Get Quote

Executive Summary & Scientific Context
Conjugated benzoxazinones, particularly 4H-3,1-benzoxazin-4-ones, represent a critical class

of heterocyclic pharmacophores.[1] Unlike their coumarin (2H-chromen-2-one) analogs, which

rely on a lactone core, benzoxazinones incorporate a cyclic imine (C=N) and a lactam-like

functionality. This structural difference fundamentally alters their electronic transitions, quantum

yields, and solvatochromic behavior.

This guide serves to:

Quantify the spectral differences between benzoxazinones and coumarins.

Elucidate the role of substituents (EDGs/EWGs) on the HOMO-LUMO gap.

Provide a validated, self-consistent protocol for synthesis and spectral characterization.
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The UV-Vis absorption of 2-phenyl-4H-3,1-benzoxazin-4-one is governed by two primary

electronic transitions:

Transition (High Intensity): The dominant band, typically observed between 300–350 nm.
This corresponds to the conjugation across the phenyl ring and the heterocyclic core.

Transition (Lower Intensity): A forbidden or weakly allowed transition involving the non-
bonding electrons on the nitrogen and oxygen atoms. This band often tails into the visible
region (>400 nm), responsible for the compound's characteristic pale yellow color.

Electronic Transition Pathway
The following diagram illustrates the electronic states and the impact of conjugation on the

energy gap (

).
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Figure 1: Jablonski-style diagram illustrating the primary electronic transitions. The conjugation

length directly modulates the energy gap, causing bathochromic shifts.

Comparative Analysis: Benzoxazinone vs. Coumarin
The following table contrasts the core spectral properties of the parent benzoxazinone with the

parent coumarin. Note that while both are bicyclic systems, the nitrogen atom in the

benzoxazinone ring introduces an auxochromic effect that distinctively alters the spectra.

Table 1: Spectral Comparison of Core Systems
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Feature
2-Phenyl-4H-3,1-

benzoxazin-4-one

Coumarin (2H-

chromen-2-one)
Mechanistic Driver

Core Structure
Cyclic Imine /

Lactone-equivalent
Cyclic Lactone

N-atom vs. O-atom

electronegativity

(Ethanol)
307 nm (primary), tail

>400 nm
311 nm

Benzoxazinone's C=N

bond enables distinct

transitions.

Molar Extinction (

)

~10,000 – 15,000 ~9,800

Similar

-systems;

Benzoxazinone often

higher due to phenyl

conjugation.

Visual Appearance Pale Yellow Solid
Colorless / White

Solid
tail in benzoxazinone

absorbs violet light.

Solvatochromism
Strong Positive (Red

shift in polar solvents)
Moderate Positive

ICT state is more

stabilized in polar

solvents for the imine

system.

Fluorescence

Weak to Moderate

(highly substituent

dependent)

Moderate to Strong

Coumarin rigidity

favors radiative decay;

Benzoxazinone has

more non-radiative

pathways.

Substituent Effects[2]
Electron Donating Groups (EDGs): Substituents like

or

at the 6- or 7-position of the benzoxazinone ring push electron density into the conjugated
system. This destabilizes the HOMO more than the LUMO, reducing the energy gap and
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causing a bathochromic (red) shift (e.g.,

shifts from 307 nm

350+ nm).

Electron Withdrawing Groups (EWGs): Groups like

typically cause hypsochromic (blue) shifts or introduce new Charge Transfer (CT) bands. For
example, nitro-substituted derivatives often exhibit broad absorption bands extending well
into the visible region (450–500 nm).

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize standard

reagents and self-validating purification steps.

A. Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
This protocol relies on the cyclodehydration of N-acylanthranilic acids, a robust pathway

yielding high purity.

Reagents: Anthranilic acid (137.14 g/mol ), Benzoyl chloride (140.57 g/mol ), Pyridine

(Solvent/Base).

Workflow:

Dissolution: Dissolve 0.01 mol (1.37 g) of anthranilic acid in 10 mL of dry pyridine. Note:

Pyridine acts as both solvent and acid scavenger.

Acylation: Add 0.01 mol (1.16 mL) of benzoyl chloride dropwise at

to control the exotherm.

Cyclization: Stir at room temperature for 2 hours. The formation of the intermediate N-

benzoylanthranilic acid occurs first, followed by cyclization.

Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing dilute HCl (to

neutralize pyridine).
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Isolation: Filter the precipitated pale yellow solid.

Purification: Recrystallize from ethanol. Validation: Melting point should be 123–125 °C.

B. UV-Vis Spectral Measurement
Objective: Determine

and Calculate Molar Extinction Coefficient (

).

Protocol:

Stock Solution: Prepare a

M stock solution in spectroscopic grade Ethanol (e.g., 2.23 mg in 10 mL).

Dilution Series: Prepare dilutions of

M,

M, and

M.

Baseline Correction: Run a blank scan with pure Ethanol from 200 nm to 800 nm.

Measurement: Scan the samples. Ensure the absorbance (

) at

is between 0.1 and 1.0 for linearity (Beer-Lambert Law).

Calculation:

, where

cm.

Experimental Workflow Diagram
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Figure 2: Step-by-step workflow from chemical synthesis to spectral analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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